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Compound of Interest

Compound Name:
2-Chloro-5-Fluoropyridine-3-

carbaldehyde

Cat. No.: B113096 Get Quote

CAS Number: 851484-95-2

Introduction
2-Chloro-5-Fluoropyridine-3-carbaldehyde is a halogenated pyridine derivative that serves

as a versatile and valuable building block in synthetic organic chemistry. Its trifunctional nature,

featuring a reactive aldehyde group, a chloro substituent amenable to nucleophilic substitution

and cross-coupling reactions, and a fluoro group that can modulate physicochemical

properties, makes it a significant intermediate for the synthesis of complex heterocyclic

compounds. This technical guide provides an in-depth overview of its properties, synthesis, and

applications, with a focus on its utility for researchers, scientists, and professionals in the field

of drug development.

Physicochemical Properties
The fundamental physicochemical properties of 2-Chloro-5-Fluoropyridine-3-carbaldehyde
are summarized in the table below. This data is essential for its handling, reaction setup, and

analytical characterization.
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Property Value Reference(s)

CAS Number 851484-95-2 [1][2][3]

Molecular Formula C₆H₃ClFNO [1][2]

Molecular Weight 159.55 g/mol [1][2]

Physical Form Solid [1]

SMILES String Fc1cnc(Cl)c(C=O)c1 [1]

InChI Key
IMQFWCDQEAIYJV-

UHFFFAOYSA-N
[1]

MDL Number MFCD03095247 [1]

Synthesis
While specific, peer-reviewed synthesis protocols for 2-Chloro-5-Fluoropyridine-3-
carbaldehyde are not extensively detailed in public literature, a plausible and widely utilized

method for the preparation of related substituted pyridine-3-carbaldehydes is the Vilsmeier-

Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or

heterocyclic ring.

Proposed Synthetic Workflow
The synthesis would likely proceed via the Vilsmeier-Haack formylation of a corresponding 2-

chloro-5-fluoro-substituted pyridine precursor. The logical workflow is depicted below.
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Starting Material Vilsmeier Reagents

Reaction Step

Final Product

2-Chloro-5-fluoro-N,N-dialkyl-aniline
(Precursor)

Vilsmeier-Haack
Formylation

Substrate

Phosphorus oxychloride (POCl₃)
+

Dimethylformamide (DMF)

Reagents

2-Chloro-5-Fluoropyridine-3-carbaldehyde

Hydrolysis
(Work-up)

Click to download full resolution via product page

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Representative Experimental Protocol (Vilsmeier-Haack
Formylation)
This protocol is a representative methodology based on the synthesis of structurally similar

compounds, such as 2-chloroquinoline-3-carbaldehyde. Researchers should conduct small-

scale trials to optimize conditions for the specific substrate.

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, thermometer, and a nitrogen inlet, cool dimethylformamide (DMF, ~3.0 eq.)

to 0-5 °C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~3.0 eq.) dropwise to the

cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at

this temperature for approximately 30-60 minutes to allow for the formation of the Vilsmeier

reagent.

Substrate Addition: Add the 2-chloro-5-fluoro-aniline precursor (~1.0 eq.) to the reaction

mixture.

Reaction: Slowly warm the mixture to room temperature and then heat to 75-80 °C. Monitor

the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically

complete within 4-8 hours.

Quenching and Work-up: After completion, cool the reaction mixture to room temperature

and carefully pour it into a beaker of crushed ice with vigorous stirring.

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., saturated

sodium bicarbonate or sodium hydroxide solution) until a precipitate forms or the solution is

neutral/basic. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl

acetate or dichloromethane) three times.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be

purified by column chromatography on silica gel to yield the pure 2-Chloro-5-
Fluoropyridine-3-carbaldehyde.

Applications in Research and Drug Development
2-Chloro-5-Fluoropyridine-3-carbaldehyde is not typically an active pharmaceutical

ingredient (API) itself but rather a key intermediate. Its value lies in the strategic combination of

reactive sites, allowing for the generation of diverse molecular scaffolds for drug discovery

programs.

Role as a Versatile Chemical Intermediate
The presence of three distinct functional handles allows for a variety of subsequent chemical

transformations:
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Aldehyde Group: Can undergo reactions such as oxidation to a carboxylic acid, reduction to

an alcohol, reductive amination, and condensation reactions to form imines (Schiff bases),

hydrazones, or olefins (e.g., Wittig or Horner-Wadsworth-Emmons reactions).

Chloro Group: The chlorine atom at the 2-position of the pyridine ring is activated towards

nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed

cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig).

Fluoro Group: The fluorine atom at the 5-position significantly influences the electronic

properties of the pyridine ring. Fluorine substitution is a common strategy in medicinal

chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.

The following diagram illustrates the role of this compound as a central hub for generating

molecular diversity.

Aldehyde Reactions Chloro Group Reactions

2-Chloro-5-Fluoropyridine-
3-carbaldehyde

Oxidation
(e.g., PCC)

Reductive Amination
(R-NH₂, NaBH₃CN)

Condensation
(R-NH₂)

Suzuki Coupling
(Ar-B(OH)₂, Pd cat.)

Buchwald-Hartwig
(R-NH₂, Pd cat.)

SNAr
(Nu-H)

Carboxylic Acid Derivative Amine Derivative Imine/Schiff Base Aryl-Pyridine Derivative Amino-Pyridine Derivative Substituted Pyridine
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Caption: Reaction pathways for generating molecular diversity.

Representative Experimental Protocol (Imine Formation)
This protocol describes a common reaction involving the aldehyde functional group, based on

procedures for similar aldehydes.
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Setup: In a round-bottom flask, dissolve 2-Chloro-5-Fluoropyridine-3-carbaldehyde (1.0

eq.) in a suitable solvent such as dichloromethane or ethanol.

Amine Addition: Add the desired primary amine (1.0-1.1 eq.) to the solution.

Reaction: Stir the mixture at room temperature. The reaction can be catalyzed by a few

drops of acetic acid. For less reactive amines, heating to 60-65 °C may be necessary.

Monitoring: Monitor the reaction for the consumption of the aldehyde by TLC. The formation

of the imine can also be observed by ¹H NMR spectroscopy (disappearance of the aldehyde

proton signal and appearance of the imine proton signal).

Work-up: Upon completion, cool the mixture and remove the solvent under reduced

pressure.

Purification: The resulting imine (Schiff base) can often be used in the next step without

further purification. If necessary, it can be purified by recrystallization or column

chromatography.

Safety and Handling
As with all laboratory chemicals, 2-Chloro-5-Fluoropyridine-3-carbaldehyde should be

handled with appropriate safety precautions.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed

safety information.

Conclusion
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2-Chloro-5-Fluoropyridine-3-carbaldehyde (CAS 851484-95-2) is a highly functionalized

heterocyclic compound with significant potential as an intermediate in the synthesis of novel

compounds, particularly within the pharmaceutical and agrochemical industries. Its unique

combination of an aldehyde, a chloro group, and a fluoro group on a pyridine core provides

medicinal chemists with a powerful tool for generating diverse molecular libraries for the

discovery of new bioactive agents. The synthetic and reaction protocols outlined in this guide

serve as a foundation for its effective utilization in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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